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molecular formula C9H18ClN3O2 B8470882 (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride

(1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride

Cat. No. B8470882
M. Wt: 235.71 g/mol
InChI Key: XFPULIOSMSUOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552205B2

Procedure details

3-Dimethylamino-acrylonitrile (0.05 mL, 0.50 mmol) was dissolved in EtOH (1 mL) and NaOEt solution (21 wt % in EtOH, 0.19 mL, 0.50 mmol) was added. This was stirred for 1 h and then (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride (50 mg, 0.25 mmol) was added. The reaction was stirred for 1.5 h at 60° C. and then solid NH4Cl (27 mg, 0.50 mmol) and NH3 (7 M in MeOH, 0.50 mL, 3.5 mmol) were added and stirring was continued at 60° C. for 1 h and then at 100° C. for 17 h. Additional 3-dimethylamino-acrylonitrile (0.1 mL, 0.87 mmol) was added to the reaction and stirring was continued at 100° C. for 22 h. The solvent was removed under a stream of N2 and the residue was directly purified by reversed phase HPLC (20% MeCN/H2O+0.1% TFA) to give a red semisolid that was neutralized by dissolving in EtOAc (5 mL) and washing with saturated aqueous NaHCO3 (2×5 mL). The organic phase was dried with Na2SO4 and concentrated to give 29 mg of the title compound as a red semisolid, m/z 251.44 [M+1]+.
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Name
Quantity
27 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[CH:4][C:5]#N.CC[O-].[Na+].Cl.[C:13]([O:17][C:18](=[O:26])[NH:19][C:20]1([C:23](=[NH:25])[NH2:24])[CH2:22][CH2:21]1)([CH3:16])([CH3:15])[CH3:14].[NH4+].[Cl-].N>CCO.CCOC(C)=O>[C:13]([O:17][C:18](=[O:26])[NH:19][C:20]1([C:23]2[N:24]=[C:3]([NH2:2])[CH:4]=[CH:5][N:25]=2)[CH2:22][CH2:21]1)([CH3:16])([CH3:14])[CH3:15] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0.05 mL
Type
reactant
Smiles
CN(C=CC#N)C
Name
Quantity
1 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.19 mL
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
50 mg
Type
reactant
Smiles
Cl.C(C)(C)(C)OC(NC1(CC1)C(N)=N)=O
Step Four
Name
Quantity
27 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0.5 mL
Type
reactant
Smiles
N
Step Five
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C=CC#N)C
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
This was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 1.5 h at 60° C.
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 60° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at 100° C. for 17 h
Duration
17 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 100° C. for 22 h
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under a stream of N2
CUSTOM
Type
CUSTOM
Details
the residue was directly purified by reversed phase HPLC (20% MeCN/H2O+0.1% TFA)
CUSTOM
Type
CUSTOM
Details
to give a red semisolid that
WASH
Type
WASH
Details
washing with saturated aqueous NaHCO3 (2×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CC1)C1=NC=CC(=N1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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